µ-conotoxin-CnIIIC
Description
Properties
Molecular Formula |
C92H141N35O28S6 |
|---|---|
Molecular Weight |
2375.8 Da |
Appearance |
White lyophilized solidPurity rate: > 97 %AA sequence: Pyr-Gly-Cys3-Cys4-Asn-Gly-Pro-Lys-Gly-Cys10-Ser-Ser-Lys-Trp-Cys15-Arg-Asp-His-Ala-Arg-Cys21-Cys22-NH2 Disulfide bonds: Cys3-Cys15, Cys4-Cys21 and Cys10-Cys22Length (aa): 22 |
Origin of Product |
United States |
Discovery and Isolation of µ Conotoxin Cniiic
Origin from Conus consors
µ-conotoxin-CnIIIC is a naturally occurring peptide originally isolated from the venom of the marine cone snail, Conus consors. smartox-biotech.comlatoxan.comdcchemicals.comnih.gov This species, also known as the singed cone snail, is a predatory sea snail found in various marine locations, including the Chesterfield Islands in New Caledonia. latoxan.comresearchgate.net The venom of Conus consors contains a complex mixture of numerous bioactive compounds, each with a specific role in predation and defense. The discovery of this compound was part of a broader European Commission-funded initiative, the "CONCO project," which aimed to explore the cone snail genome for health applications. researchgate.net
Isolation and Purification Methodologies
The initial isolation of this compound from the crude venom of Conus consors involved a multi-step process designed to separate the peptide from the many other components of the venom.
The process began with the collection of venom from Conus consors specimens. This was achieved by dissecting the venom ducts from the snails. nih.gov The collected venom was then extracted using an aqueous solution containing 0.08% trifluoroacetic acid (TFA). nih.gov
Following extraction, the crude venom underwent a purification process. While the specifics can vary, a common approach for purifying peptides like this compound involves activity-guided fractionation. uq.edu.au This technique uses a biological assay to track the desired activity throughout the separation process, ensuring that the fractions containing the most potent form of the target molecule are retained.
Once the native peptide was isolated and its amino acid sequence determined, researchers turned to solid-phase peptide synthesis to produce a synthetic version of this compound. nih.govresearchgate.net This synthetic approach allows for the production of larger quantities of the peptide for detailed characterization and research. The synthetic peptide was confirmed to be identical to the native product. nih.gov This methodology ensures a consistent and reliable supply of this compound for further pharmacological studies.
The table below summarizes the key details of this compound.
| Property | Details |
| Name | This compound |
| Origin | Venom of the marine cone snail Conus consors |
| Amino Acid Residues | 22 |
| Disulfide Bridges | 3 |
| Molecular Weight | Approximately 2375.8 Da |
| Molecular Formula | C92H141N35O28S6 |
Structural Elucidation and Characterization of µ Conotoxin Cniiic
Amino Acid Sequence and Disulfide Connectivity
µ-conotoxin-CnIIIC is a 22-amino-acid peptide. researchgate.net Its primary structure, or amino acid sequence, is notable for a post-translational modification at the N-terminus, where a glutamine residue is converted to pyroglutamic acid (Pyr), and an amidation at the C-terminus. smartox-biotech.com The peptide contains six cysteine residues that form three disulfide bridges, creating a compact and stable structure. researchgate.net The specific disulfide bond connectivity for µ-CnIIIC has been determined as Cys3-Cys15, Cys4-Cys21, and Cys10-Cys22. smartox-biotech.com This specific arrangement of disulfide bonds is crucial for the peptide's three-dimensional fold and subsequent function.
Table 1: Amino Acid Sequence of this compound
| Position | Residue |
| 1 | Pyroglutamic acid (Pyr) |
| 2 | Glycine (Gly) |
| 3 | Cysteine (Cys) |
| 4 | Cysteine (Cys) |
| 5 | Asparagine (Asn) |
| 6 | Glycine (Gly) |
| 7 | Proline (Pro) |
| 8 | Lysine (Lys) |
| 9 | Glycine (Gly) |
| 10 | Cysteine (Cys) |
| 11 | Serine (Ser) |
| 12 | Serine (Ser) |
| 13 | Lysine (Lys) |
| 14 | Tryptophan (Trp) |
| 15 | Cysteine (Cys) |
| 16 | Arginine (Arg) |
| 17 | Aspartic acid (Asp) |
| 18 | Histidine (His) |
| 19 | Alanine (Ala) |
| 20 | Arginine (Arg) |
| 21 | Cysteine (Cys) |
| 22 | Cysteine (Cys)-NH2 |
| Data sourced from Smartox Biotechnology. smartox-biotech.com |
Three-Dimensional Structure Determination
The three-dimensional architecture of µ-CnIIIC was elucidated through advanced spectroscopic techniques, providing critical insights into its spatial conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
The solution structure of this compound was determined using nuclear magnetic resonance (NMR) spectroscopy. nih.govifremer.fr Experiments were conducted on Bruker AVANCE 600 and 750 MHz spectrometers. nih.gov Analysis of one- and two-dimensional ¹H NMR spectra revealed good signal dispersion, which is indicative of a well-defined and stable structure in solution, present as a single homogenic conformer. nih.gov The secondary structure was examined using secondary Hα chemical shifts and inter-residue Nuclear Overhauser Effect (NOE) patterns. nih.gov These NMR experiments were fundamental in calculating the atomic coordinates and defining the peptide's fold. nih.govifremer.fr
PDB Data and Structural Representation
The structural data for this compound are publicly available in the Protein Data Bank (PDB). The deposited structure is accessible under the PDB code 2YEN . nih.govebi.ac.ukwwpdb.org This entry represents the solution structure of the toxin and consists of an ensemble of 20 models, which collectively illustrate the dynamic nature of the peptide in solution while highlighting the conserved structural core. ebi.ac.ukresearchgate.net
Table 2: PDB Information for this compound
| Parameter | Details |
| PDB ID | 2YEN ebi.ac.ukwwpdb.org |
| Title | Solution structure of the skeletal muscle and neuronal voltage gated sodium channel antagonist mu-conotoxin CnIIIC wwpdb.org |
| Method | Solution NMR nii.ac.in |
| Organism | Conus consors (Singed cone) ebi.ac.uk |
| Release Date | 2012-02-08 ebi.ac.uk |
| # of Models | 20 ebi.ac.uk |
| Data sourced from Protein Data Bank and EMBL-EBI. ebi.ac.ukwwpdb.orgnii.ac.in |
Structural Motif Analysis and Conservation (e.g., Cysteine Framework III)
µ-conotoxins, including CnIIIC, are characterized by a conserved cysteine pattern known as Framework III. nih.govscielo.br This framework is defined by the arrangement CC-C-C-CC, where C represents a cysteine residue and the hyphens denote the inter-cysteine loops. scielo.bruniprot.orgnih.gov This specific cysteine arrangement dictates the CysI-CysIV, CysII-CysV, CysIII-CysVI disulfide bridging pattern that is characteristic of the µ-conotoxin family. nih.gov
Furthermore, µ-conotoxins can be subdivided into branches based on the number of amino acid residues in their loops. mdpi.com µ-CnIIIC is classified as belonging to the M5-branch because it possesses five residues in the third loop, which is the sequence between the fourth and sixth cysteine residues (Cys15 and Cys21 in CnIIIC). uniprot.orgmdpi.com This structural classification is shared with other µ-conotoxins such as KIIIA, SmIIIA, and SxIIIC. mdpi.com
Comparative Structural Analysis with Related Conotoxins
The structure of µ-CnIIIC exhibits significant homology with other members of the µ-conotoxin family, providing a basis for understanding structure-function relationships across this group of peptides.
Homology with other µ-Conotoxins
µ-CnIIIC shares a high degree of sequence homology with several other µ-conotoxins, particularly those that also target neuronal sodium channels. nih.govnih.gov For instance, the N-terminus of µ-CnIIIC is homologous to that of µ-TIIIA. nih.gov In contrast, its C-terminus shows resemblance to neuronal subtype-preferring toxins like µ-KIIIA and µ-SIIIA. nih.gov
High sequence homology has also been noted between µ-CnIIIC and other M5-branch toxins like µ-SmIIIA and µ-SxIIIC. researchgate.netnih.govmdpi.com Despite these similarities in sequence and cysteine framework, subtle differences in the amino acid residues within the inter-cysteine loops can lead to distinct pharmacological profiles. mdpi.com For example, while µ-CnIIIC and µ-KIIIA are both potent inhibitors of certain human voltage-gated sodium channels, their full selectivity profiles show variations. nih.govmdpi.com Comparative analysis of the 3D structures of these related toxins, such as KIIIA, SmIIIA, and SxIIIC, reveals a conserved C-terminal α-helix, which is also present in µ-CnIIIC, suggesting this region is critical for their interaction with sodium channels. researchgate.netrcsb.orgacs.org
Table 3: Comparison of Homologous M5-Branch µ-Conotoxins
| Conotoxin | Source Organism | Key Homologous Features with µ-CnIIIC | PDB ID |
| µ-KIIIA | Conus kinoshitai | C-terminus homology, M5-branch classification nih.govmdpi.com | 2LXG researchgate.net |
| µ-SmIIIA | Conus stercusmuscarum | High sequence homology, M5-branch classification researchgate.netnih.govmdpi.com | 1Q2J researchgate.net |
| µ-SxIIIC | Conus striolatus | High sequence homology, M5-branch classification nih.govmdpi.com | 6X8R researchgate.net |
| µ-SIIIA | Conus striatus | C-terminus homology nih.gov | BMRB: 20025 researchgate.net |
| µ-TIIIA | Conus tulipa | N-terminus homology nih.gov | BMRB: 20024 researchgate.net |
| Data sourced from multiple research articles and the Protein Data Bank. researchgate.netresearchgate.netnih.govnih.govmdpi.comresearchgate.net |
Structural Similarities to α-Conotoxins
This compound, a peptide isolated from the venom of the marine cone snail Conus consors, exhibits intriguing structural resemblances to α-conotoxins, a distinct class of conopeptides known for their potent inhibition of nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.netnih.govresearchgate.net This structural mimicry likely underlies the atypical pharmacological profile of µ-CnIIIC, which, despite being a µ-conotoxin that primarily targets voltage-gated sodium channels (NaV), also demonstrates activity at nAChRs. researchgate.netsmartox-biotech.com
Nuclear magnetic resonance (NMR) studies have been instrumental in revealing the three-dimensional structure of µ-CnIIIC and enabling detailed comparisons with known α-conotoxin structures. nih.govrcsb.org The solution structure of µ-CnIIIC has been determined and is available in the Protein Data Bank under the accession code 2YEN. rcsb.orgmdpi.compdbj.org
For instance, structural comparisons have been made between µ-CnIIIC and α-conotoxins such as α-AuIB, α-PnIA, and α-Vc1.1. nih.gov These comparisons reveal that despite differences in their amino acid sequences and the specific connectivity of their disulfide bonds, the global folding of µ-CnIIIC shares common features with these α-conotoxins. nih.gov This structural convergence is particularly interesting given their different primary targets. The disulfide bonds in µ-CnIIIC are colored yellow in structural representations, while those of the compared α-conotoxins are shown in orange. nih.gov
The N-terminus of µ-CnIIIC shows homology to loop 1 of µ-TIIIA, while its C-terminus is more akin to neuronal subtype-preferring µ-conotoxins like µ-KIIIA and µ-SIIIA. nih.gov This hybrid-like structure may contribute to its broad target range. The ability of µ-CnIIIC to interact with both NaV channels and nAChRs suggests that there may be common structural features between these two distinct types of ion channels. researchgate.netkuleuven.be This dual activity has led to suggestions that the effects of µ-conotoxins on nAChR targets involved in pain signaling might be more widespread than initially recognized. nih.gov
The amino acid sequence of µ-CnIIIC consists of 22 residues. researchgate.netuniprot.orguniprot.org The molecular mass of the native peptide has been determined by electrospray mass spectrometry to be approximately 2374.1 Da. uniprot.org
Table 1: Amino Acid Sequence and Structural Features of this compound
| Feature | Description |
|---|---|
| Amino Acid Sequence | Gln-Cys-Cys-His-Pro-Thr-Cys-Asn-Gly-Pro-Gly-Lys-Gly-Lys-Cys-Ser-Lys-Trp-Cys-Val-Cys-Cys |
| Number of Residues | 22 |
| Cysteine Framework | III (CC-C-C-CC) |
| Disulfide Bridges | 3 |
| Molecular Mass | ~2374.1 Da |
| PDB Accession Code | 2YEN |
Data sourced from multiple studies. researchgate.netrcsb.orgmdpi.compdbj.orguniprot.orguniprot.org
Data sourced from Favreau et al. (2012). nih.gov
This structural relationship between µ-CnIIIC and α-conotoxins highlights the evolutionary adaptability of the conotoxin scaffold and provides a molecular basis for the unexpected cross-reactivity of µ-CnIIIC on nAChRs. researchgate.netnih.gov Further investigation into these structural similarities may pave the way for the design of novel therapeutic agents with unique pharmacological profiles.
Molecular Targets and Mechanism of Action
Interaction with Voltage-Gated Sodium Channels (VGSCs)
µ-conotoxin-CnIIIC demonstrates a distinct pattern of interaction with various subtypes of voltage-gated sodium channels, exhibiting high potency against certain subtypes while showing little to no effect on others. This selectivity is a key aspect of its pharmacological profile.
Subtype Specificity and Selectivity Profiling
The inhibitory activity of this compound has been characterized across a range of both rat and human VGSC subtypes, revealing a preferential and potent blockade of specific neuronal and skeletal muscle channels.
This compound is a potent inhibitor of the neuronal sodium channel subtype NaV1.2. nih.govnih.gov Studies have shown that at a concentration of 1 µM, it can almost completely block rat brain NaV1.2 channels. nih.gov The block is long-lasting, though the onset is slower compared to its effect on NaV1.4 channels. nih.gov Research on human NaV1.2 channels has confirmed this potent inhibition. nih.gov This activity against a key neuronal channel contributes to its effects on nerve action potentials. nih.govresearchgate.net
The skeletal muscle sodium channel, NaV1.4, is a primary target of this compound. nih.govsmartox-biotech.com It exhibits a high affinity for this subtype, with studies on rat NaV1.4 channels showing an IC₅₀ value of 1.3 nM. nih.govresearchgate.net The block of NaV1.4 channels is potent and virtually irreversible, leaving only a small residual current. nih.govnih.gov This strong and persistent inhibition of the primary sodium channel in skeletal muscle is responsible for its myorelaxant effects. ifremer.frresearchgate.net Similar potent blocking activity has been observed on human NaV1.4 channels. nih.gov
This compound also demonstrates inhibitory activity against the NaV1.7 channel, a subtype significantly involved in pain signaling. scielo.brmdpi.com However, its potency against NaV1.7 is intermediate compared to its effects on NaV1.2 and NaV1.4. smartox-biotech.comnih.gov Characterization of its activity on human NaV1.7 has shown an IC₅₀ of 485 ± 94 nM. nih.gov While not as potent as its block of NaV1.2 and NaV1.4, this interaction with a key pain-related channel is a significant aspect of its pharmacological profile.
A notable feature of this compound's selectivity is its lack of effect on the cardiac sodium channel, NaV1.5. nih.govnih.gov Studies have shown that even at a concentration of 1 µM, this compound does not block NaV1.5 channels. nih.govifremer.fr This insensitivity has been observed in both rat and human NaV1.5 channels and is a critical characteristic, as it suggests a lower risk of cardiac side effects. nih.govmdpi.com Research using chimeras of different NaV channels has indicated that the determinants for this insensitivity are located in the first two domains (I and II) of the channel protein. nih.govmdpi.com
Similar to its lack of effect on NaV1.5, this compound is also inactive against the dorsal root ganglion (DRG)-specific, tetrodotoxin-resistant sodium channel NaV1.8. nih.govnih.gov This channel is also implicated in pain pathways. mdpi.com Experiments have demonstrated that this compound does not block NaV1.8 channels at concentrations up to 1 µM. nih.govifremer.fr The molecular basis for this insensitivity appears to be distributed across both halves of the channel protein. nih.govmdpi.com
Interactive Data Table: Inhibitory Activity of this compound on Voltage-Gated Sodium Channel Subtypes
| Channel Subtype | Species | IC₅₀ (nM) | % Inhibition (at 1 µM) | Reference |
| NaV1.2 | Rat | - | ~90% | nih.gov |
| NaV1.4 | Rat | 1.3 | ~95% | nih.govresearchgate.net |
| NaV1.7 | Human | 485 | - | nih.gov |
| NaV1.5 | Rat/Human | >1000 | No Block | nih.govnih.gov |
| NaV1.8 | Rat/Human | >1000 | No Block | nih.govnih.gov |
Absence of Activity on NaV1.5 Channels
Pore Blockage Mechanism
µ-conotoxins, including µ-CnIIIC, function as pore blockers of VGSCs by physically occluding the ion-conducting pathway from the extracellular side. unibas.itnih.govnih.gov These peptides bind to neurotoxin receptor site 1 within the outer vestibule of the channel, a site also targeted by other guanidinium (B1211019) toxins like tetrodotoxin (B1210768) (TTX) and saxitoxin (B1146349) (STX). mdpi.com The binding of µ-CnIIIC is characterized by a 1:1 stoichiometry with the channel's α-subunit. unibas.it
Interestingly, the blockade of the human NaV1.4 channel by µ-CnIIIC is described as "leaky," leaving a residual current of approximately 5%. smartox-biotech.comnih.govresearchgate.net This suggests that even when the toxin is bound, some sodium ions can still permeate the channel. smartox-biotech.comresearchgate.net Furthermore, studies have shown that while µ-CnIIIC occupies the binding site, it can trap TTX inside the pore, indicating distinct but interacting binding locations within the outer vestibule. smartox-biotech.comnih.govresearchgate.net
Binding Site Characterization
The binding of µ-conotoxins to the VGSC is a complex interaction involving multiple points of contact on the channel's α-subunit. nih.gov These peptides are large enough to interact with all four domains of the α-subunit, which contributes to their potential for high subtype specificity. nih.gov
Outer Vestibule Interactions
µ-conotoxins bind to the outer vestibule of the VGSC pore. mdpi.comresearchgate.netresearchgate.net The interaction is primarily electrostatic, involving positively charged residues on the toxin and negatively charged residues in the outer pore region of the channel. mdpi.commdpi.com For instance, the binding of µ-conotoxins is significantly influenced by the charged EEDD ring within the channel pore. mdpi.com Chimeric studies involving different NaV channel subtypes have revealed that the determinants for µ-CnIIIC's subtype specificity are located within the channel's domains. smartox-biotech.comresearchgate.net Specifically, the insensitivity of the NaV1.5 cardiac subtype is attributed to structural elements in domains I and II. smartox-biotech.comnih.govresearchgate.net
Selectivity Filter Interactions
While the primary interactions occur in the outer vestibule, some µ-conotoxins have residues that extend deeper into the pore towards the selectivity filter. mdpi.com The selectivity filter, composed of a DEKA ring of amino acids in many VGSCs, is a critical determinant of ion selectivity. mdpi.com However, molecular dynamics simulations of some µ-conotoxins suggest that their key interacting residues may not reach the selectivity filter, instead interacting more strongly with residues in the outer vestibule. mdpi.comuq.edu.au For µ-CnIIIC, the pore loop of domain I has been identified as harboring the major determinants for its subtype specificity and the extent of the block. smartox-biotech.comnih.govresearchgate.net In contrast, the pore loop of domain II primarily influences the kinetics of toxin binding and dissociation. smartox-biotech.comnih.govresearchgate.net
Kinetic Aspects of Channel Block
On-rate and Off-rate Dynamics
The kinetics of µ-CnIIIC binding differ between channel subtypes. For the rat NaV1.4 channel, the onset of block is relatively rapid. nih.gov However, the on-rate for the rat NaV1.2 channel is approximately eight times slower than for NaV1.4. nih.gov The on-rate becomes significantly slower at lower toxin concentrations. nih.gov The co-expression of auxiliary β-subunits with the NaV α-subunit can also influence the on-rates of µ-conotoxins, although this has been more extensively studied for other members of the family. nih.gov
The table below summarizes the inhibitory concentrations (IC50) of µ-CnIIIC on various voltage-gated sodium channel subtypes.
| Channel Subtype | Species | IC50 | Reference(s) |
| NaV1.2 | Rat | Blocked at 1 µM | uniprot.orglatoxan.com |
| NaV1.4 | Rat | 1.3 nM | researchgate.netifremer.fruniprot.orglatoxan.com |
| NaV1.7 | Human | 485 ± 94 nM | researchgate.netsemanticscholar.org |
| NaV1.7 | Human | 546 ± 42 nM | researchgate.net |
| α3β2 nAChR | Not specified | 450 nM | researchgate.netuniprot.orglatoxan.com |
| α4β2 nAChR | Not specified | 2.9 µM | nih.gov |
| α7 nAChR | Not specified | 22 µM | nih.gov |
This table is interactive. Click on the headers to sort the data.
Reversibility of Block
The blockade of NaV1.4 and NaV1.2 channels by µ-CnIIIC is described as long-lasting and virtually irreversible. researchgate.netifremer.frnih.govmdpi.comuniprot.orglatoxan.com Even after extensive washing with a toxin-free solution, the current inhibition does not reverse. nih.gov This contrasts with its effects on certain nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes, where the block is reversible (for α7 and α4β2 subtypes) or partially reversible (for the α3β2 subtype). nih.govuniprot.orglatoxan.com The slow reversibility of the block on nerve action potentials has also been noted. researchgate.netnih.gov
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
Beyond its well-documented effects on sodium channels, this compound also exhibits a notable interaction with neuronal nicotinic acetylcholine receptors (nAChRs). nih.govnih.gov This cross-reactivity is a key feature of its pharmacological profile. nih.gov
Subtype Specificity (e.g., α3β2, α7, α4β2)
The inhibitory action of this compound on nAChRs is not uniform across all subtypes. It demonstrates a clear preference for the α3β2 subtype, with a reported IC₅₀ value of 450 nM. smartox-biotech.comantibodies-online.com Its blocking effect on α7 and α4β2 nAChR subtypes is less pronounced. smartox-biotech.comantibodies-online.com This interaction with nAChRs, particularly the α3β2 subtype, suggests that the effects of µ-conotoxins on targets involved in pain signaling may be more extensive than initially understood, potentially opening new avenues for analgesic development. nih.gov
| nAChR Subtype | Reported Activity | IC₅₀ (nM) |
|---|---|---|
| α3β2 | Blocked | 450 |
| α7 | Blocked to a lesser extent | Not specified |
| α4β2 | Blocked to a lesser extent | Not specified |
Cross-Interaction Profile with VGSCs
The ability of this compound to interact with both voltage-gated sodium channels (VGSCs) and nAChRs is an atypical pharmacological characteristic. nih.gov The toxin is a potent blocker of the skeletal muscle VGSC subtype Naᵥ1.4 (IC₅₀ = 1.4 nM) and also inhibits the neuronal Naᵥ1.2 channel (at 1 µM). smartox-biotech.comantibodies-online.com It also mildly affects Naᵥ1.7 channels. smartox-biotech.comantibodies-online.com Conversely, it shows no activity against the cardiac Naᵥ1.5 and the sensory neuron-specific Naᵥ1.8 channels. smartox-biotech.comantibodies-online.com This dual activity suggests potential structural similarities between the binding sites of these two distinct classes of ion channels. nih.gov
| VGSC Subtype | Reported Activity | IC₅₀ |
|---|---|---|
| Naᵥ1.4 (skeletal muscle) | Blocked | 1.4 nM |
| Naᵥ1.2 (neuronal) | Blocked | 1 µM |
| Naᵥ1.7 (neuronal) | Mildly blocked | Not specified |
| Naᵥ1.5 (cardiac) | Insensitive | Not applicable |
| Naᵥ1.8 (sensory neuron) | Insensitive | Not applicable |
Absence of Activity on Voltage-Gated Potassium Channels (Kv)
To further define its selectivity, the activity of this compound was assessed on various voltage-gated potassium (Kv) channel subtypes. Studies have demonstrated that this compound does not affect a range of Kv channels, including rKᵥ1.1, rKᵥ1.2, hKᵥ1.3, rKᵥ1.4, rKᵥ1.5, rKᵥ1.6, Shaker, and hERG1, even at concentrations up to 5 µM. nih.govuniprot.org This lack of interaction highlights the specificity of this compound for its primary targets.
Electrophysiological Signatures of Action
The functional consequences of this compound binding to its molecular targets are evident in its electrophysiological effects. The toxin effectively blocks the generation and propagation of action potentials. nih.gov In studies on mouse sciatic and pike olfactory nerves, this compound was found to decrease the global nerve action potential (GAP) amplitude. nih.gov The IC₅₀ for this effect was 1.53 µM on myelinated mouse sciatic nerves and 0.15 µM on unmyelinated pike olfactory nerves, indicating a higher potency on the latter. nih.gov
Importantly, the inhibitory action of this compound on muscle contraction does not involve depolarization of the muscle fiber resting potential. researchgate.net This indicates that its mechanism of action is a direct block of ion channels rather than a general disruption of cellular membrane potential. researchgate.net
Structure Activity Relationship Sar Studies
Identification of Key Residues for VGSC Interaction
µ-conotoxin-CnIIIC is a potent blocker of VGSCs, particularly the skeletal muscle subtype NaV1.4 and the neuronal subtype NaV1.2. smartox-biotech.comnih.gov Its interaction with these channels is not uniform across its entire structure; specific amino acid residues play a crucial role in binding and channel blockade. While direct mutagenesis studies exclusively on CnIIIC are not as extensively detailed in the provided literature as for some other µ-conotoxins, comparative analysis and structural data provide significant insights.
The structure of µ-CnIIIC reveals an α-helical segment, a common feature in many µ-conotoxins, which is believed to present key residues for interaction with the channel's outer vestibule. ifremer.frnih.gov For µ-conotoxins in general, residues such as lysine, arginine, tryptophan, and histidine have been identified as critical for VGSC binding. acs.org In µ-CnIIIC, the presence of residues like Lysine (Lys8, Lys13), Arginine (Arg16, Arg20), and Histidine (His18) in its sequence suggests their importance in the interaction with VGSCs. smartox-biotech.com The irreversible block observed at NaV1.2 channels, similar to other µ-conotoxins like KIIIA, has been linked to the presence of a critical tryptophan residue (Trp14 in CnIIIC). smartox-biotech.comsmartox-biotech.com
Role of Charged Residues in Binding and Selectivity
The specific positioning of these charged residues influences both the potency and selectivity of the toxin. Mutagenesis studies on related µ-conotoxins have demonstrated that neutralization of certain positively charged residues can dramatically decrease binding affinity. uq.edu.au For instance, the charged residues in loop 3 of µ-conotoxins have been shown to affect selectivity for hNaV1.7. nih.gov While µ-CnIIIC is a potent blocker of NaV1.4 and NaV1.2, it shows weaker activity against NaV1.7 and is inactive against NaV1.5 and NaV1.8. smartox-biotech.com This selectivity profile is likely governed by the precise arrangement of its charged and other key residues, which interact with specific amino acid counterparts in the outer pore region of the different NaV channel subtypes. mdpi.com The unique distribution of charged residues in µ-CnIIIC contributes to its specific pattern of interaction and resulting channel subtype selectivity.
Influence of Disulfide Connectivity on Biological Activity
The rigid three-dimensional structure of this compound is maintained by three disulfide bridges: Cys3-Cys15, Cys4-Cys21, and Cys10-Cys22. smartox-biotech.com This specific pattern of disulfide connectivity is crucial for its biological activity. The disulfide bonds constrain the peptide backbone, organizing the key interactive residues into the correct spatial orientation for binding to the VGSC pore. uq.edu.au
Studies on other µ-conotoxins have shown that altering the disulfide connectivity can lead to different isomers with significantly different biological activities and selectivities. uq.edu.au While the native disulfide bond arrangement of µ-CnIIIC is essential for its high-potency block of NaV1.4, investigations into non-native isomers of other µ-conotoxins suggest that alternative folding patterns can sometimes result in novel pharmacological profiles. nih.govresearchgate.net The stability conferred by the disulfide framework also makes µ-CnIIIC resistant to proteases, a desirable characteristic for a potential therapeutic lead. uq.edu.au
Analogues and Modifications of this compound
The detailed understanding of µ-CnIIIC's structure-activity relationships allows for the rational design of synthetic analogues with potentially improved properties, such as enhanced selectivity or altered binding kinetics.
Rational Design and Synthesis of Derivatives
The synthesis of µ-CnIIIC and its derivatives allows for the systematic substitution of specific amino acids to probe their roles in channel binding and selectivity. researchgate.net For example, by replacing key charged or aromatic residues, researchers can assess their individual contributions to the toxin's activity. The chemical synthesis of µ-CnIIIC has been successfully achieved, providing a platform for creating such derivatives. ifremer.fr The goal of these synthetic efforts is often to create smaller, more stable, or more selective molecules that retain the potent activity of the parent peptide. This can involve truncating the peptide or replacing disulfide bridges with other chemical linkers. researchgate.net
Impact of Sequence Variations on Target Selectivity
The selectivity of µ-CnIIIC for different VGSC subtypes is determined by subtle variations in its amino acid sequence compared to other µ-conotoxins. µ-CnIIIC potently inhibits NaV1.4 and NaV1.2, has a mild effect on NaV1.7, and no effect on NaV1.5 and NaV1.8. smartox-biotech.com Interestingly, µ-CnIIIC also exhibits inhibitory activity against the α3β2 nicotinic acetylcholine (B1216132) receptor (nAChR), an unusual characteristic for a µ-conotoxin. smartox-biotech.comnih.govifremer.fr
The following table summarizes the inhibitory activity of this compound on various ion channels.
| Target Channel | IC50 | Species | Comments |
| NaV1.4 | 1.4 nM | Rodent | Potent and specific blockade. smartox-biotech.com |
| NaV1.2 | 1 µM | Rodent | Long-lasting block. smartox-biotech.com |
| NaV1.7 | Mildly active | Rodent | Weaker activity compared to NaV1.4 and NaV1.2. smartox-biotech.com |
| NaV1.5 | Insensitive | Rodent | No significant block at 1 µM. smartox-biotech.com |
| NaV1.8 | Insensitive | Rodent | No significant block at 1 µM. smartox-biotech.com |
| α3β2 nAChR | 450 nM | Human | Atypical cross-reactivity for a µ-conotoxin. smartox-biotech.com |
| α7 nAChR | Weaker activity | Human | Less potent than on α3β2. smartox-biotech.com |
| α4β2 nAChR | Weaker activity | Human | Less potent than on α3β2. smartox-biotech.com |
Methodologies for Studying µ Conotoxin Cniiic
Peptide Synthesis Techniques
The primary method for producing µ-conotoxin-CnIIIC for research purposes is through chemical synthesis, which allows for the creation of a peptide identical to the native product. nih.gov This synthetic approach is crucial for obtaining the quantities of pure toxin required for extensive biological and structural studies.
Solid-Phase Peptide Synthesis (SPPS):
Synthetic this compound is routinely produced using solid-phase peptide synthesis (SPPS). researchgate.net This technique involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. One common approach utilizes Boc (tert-butyloxycarbonyl) chemistry for the synthesis of the linear peptide. nih.gov Following the assembly of the 22-amino acid sequence, the peptide is cleaved from the resin.
A critical step in the synthesis of conotoxins is the formation of the correct disulfide bridges, which are essential for the peptide's three-dimensional structure and biological activity. For this compound, this is typically achieved through an oxidative folding process. A common method employs a redox buffer containing reduced and oxidized glutathione (B108866) to facilitate the formation of the three disulfide bonds (Cys3-Cys15, Cys4-Cys21, and Cys10-Cys22). nih.govbiosynth.com This process yields a major folded peptide that is then purified and verified to be identical to the native toxin through techniques like HPLC and mass spectrometry. nih.gov The synthetic peptide is then used for all subsequent biological assays and structural investigations. nih.gov
Electrophysiological Methods
Electrophysiological techniques are fundamental for characterizing the functional effects of this compound on its primary targets, voltage-gated ion channels. These methods allow researchers to directly measure the electrical currents flowing through ion channels in cell membranes and to quantify the inhibitory effects of the toxin.
Whole-Cell Patch-Clamp Recordings
Whole-cell patch-clamp recording is a powerful technique used to study the effects of this compound on various voltage-gated sodium channel (NaV) subtypes. ifremer.fr This method involves forming a tight seal between a glass micropipette and the membrane of a single cell, and then rupturing the patch of membrane within the pipette to gain electrical access to the entire cell. This configuration allows for the precise control of the cell's membrane potential and the recording of the total ion current flowing across the cell membrane.
Researchers have used whole-cell patch-clamp recordings on human embryonic kidney (HEK-293) cells that have been engineered to express specific rodent and human NaV channel subtypes, including NaV1.2, NaV1.4, NaV1.5, NaV1.7, and NaV1.8. nih.govifremer.fr By applying this compound to these cells and recording the resulting changes in sodium currents, scientists can determine the toxin's potency and selectivity for different channel isoforms. For instance, studies have shown that µ-CnIIIC potently blocks NaV1.4 and NaV1.2 channels in a long-lasting manner, while having little to no effect on NaV1.5 and NaV1.8 channels at similar concentrations. nih.gov Automated patch-clamp systems have also been employed to screen this compound and other conotoxins against a panel of human NaV channels, providing valuable data on their inhibitory profiles. nih.govmdpi.comresearchgate.net
Two-Electrode Voltage-Clamp Electrophysiology
The two-electrode voltage-clamp (TEVC) technique is another key electrophysiological method, primarily used with Xenopus laevis oocytes. These large cells are a convenient system for expressing foreign ion channels. The TEVC method uses two separate microelectrodes inserted into the oocyte: one to measure the membrane voltage and the other to inject current to clamp the voltage at a desired level.
This technique has been instrumental in studying the effects of this compound on both voltage-gated ion channels and nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov For example, TEVC has been used to confirm the block of rat NaV1.4 channels expressed in Xenopus oocytes by µ-CnIIIC. nih.gov Furthermore, this method has been employed to investigate the toxin's activity on various nAChR subtypes, revealing that µ-CnIIIC can also block certain neuronal nAChRs, an unusual characteristic for a µ-conotoxin. nih.gov
Use of Heterologous Expression Systems
Heterologous expression systems are indispensable tools for studying the pharmacology of ion channels and their modulation by toxins like this compound. These systems involve introducing the genetic material (cDNA) encoding a specific ion channel into a host cell that does not normally express it. This allows for the study of a single type of ion channel in a controlled environment, free from the complexities of native tissues which often express multiple channel subtypes.
Xenopus oocytes: As mentioned above, Xenopus oocytes are a widely used expression system for studying ion channels with the two-electrode voltage-clamp technique. nih.gov They have been used to express and characterize the effects of µ-CnIIIC on both NaV channels and various subtypes of nicotinic acetylcholine receptors (nAChRs), including human α3β2, α4β2, and α7 nAChRs. nih.gov
HEK-293 cells: Human embryonic kidney (HEK-293) cells are another popular mammalian cell line for heterologous expression, particularly for patch-clamp studies. nih.govmdpi.comresearchgate.net These cells are readily transfected with cDNA encoding specific ion channel subunits. Researchers have used HEK-293 cells to transiently express a variety of rodent and human NaV channel subtypes to investigate the inhibitory effects and selectivity of this compound. nih.govifremer.fr
Binding Assays
While electrophysiological assays measure the functional effects of a toxin, binding assays provide direct information about the physical interaction between the toxin and its receptor.
Radioligand Binding Assays:
Radioligand binding assays are a classic method to study the binding of a ligand (in this case, a toxin) to its receptor. Although specific radioligand binding assay data for this compound is not extensively detailed in the provided context, the technique is mentioned in the broader context of studying µ-conotoxins. google.com These assays typically involve using a radiolabeled version of a known ligand that binds to the target site. The ability of an unlabeled compound, such as this compound, to displace the radioligand is then measured, which allows for the determination of its binding affinity. This method has been used to discriminate between different tetrodotoxin-sensitive voltage-gated sodium channels in rat and human brain for other µ-conotoxins like PIIIA and GIIIB. researchgate.netproteopedia.org
Structural Biology Techniques
Determining the three-dimensional structure of this compound is crucial for understanding the basis of its potent and selective activity. This knowledge can also guide the design of new therapeutic agents.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique used to determine the high-resolution three-dimensional structure of this compound in solution. nih.gov This powerful method relies on the magnetic properties of atomic nuclei. By analyzing the interactions between different nuclei within the peptide, a set of distance and angular constraints can be generated. These constraints are then used in computational calculations to determine the global fold of the peptide. researchgate.net
Research Findings from Methodologies
The application of these diverse methodologies has yielded significant insights into the properties of this compound.
| Methodology | Key Findings for this compound |
| Solid-Phase Peptide Synthesis | Enables the production of synthetic µ-CnIIIC identical to the native toxin for research. nih.gov |
| Whole-Cell Patch-Clamp | Demonstrated potent, long-lasting block of NaV1.4 and NaV1.2 channels. nih.gov Revealed low to no activity on NaV1.5 and NaV1.8 channels. nih.gov Determined IC50 values for various NaV subtypes. nih.govsmartox-biotech.com |
| Two-Electrode Voltage-Clamp | Confirmed block of NaV1.4 expressed in Xenopus oocytes. nih.gov Revealed inhibitory activity on neuronal nAChR subtypes (α3β2, α7, α4β2). nih.gov |
| NMR Spectroscopy | Determined the 3D solution structure, revealing a characteristic α-helix. nih.govnih.gov Provided structural insights into its dual activity on NaV channels and nAChRs. nih.gov |
Computational and Molecular Modeling Approaches
Computational and molecular modeling approaches are pivotal in elucidating the structural and dynamic properties of µ-conotoxins and their interactions with target ion channels. These in silico methods complement experimental data, offering insights at an atomic level that are often unattainable through laboratory techniques alone. For this compound, whose three-dimensional structure has been determined (PDB ID: 2YEN), these computational tools are essential for understanding its unique pharmacological profile. mdpi.com
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For conotoxins, MD simulations provide critical insights into their conformational dynamics, stability, and the mechanisms of interaction with their molecular targets, such as voltage-gated sodium channels (NaV). mdpi.com The process involves creating a simulation system that includes the peptide, a solvent (typically water), and ions to mimic physiological conditions. The forces between atoms are calculated, and Newton's laws of motion are applied to predict their subsequent positions and velocities over a series of small time steps.
These simulations can be used to:
Refine three-dimensional structures obtained from Nuclear Magnetic Resonance (NMR) spectroscopy or homology modeling. mdpi.com
Investigate the stability of the peptide's disulfide bond framework.
Analyze the flexibility of different regions of the peptide, such as the loops between cysteine residues.
Simulate the binding process of the conotoxin to its receptor, revealing the energetic and conformational changes that occur. smartox-biotech.com
Assess the contributions of individual amino acid residues to the binding affinity and selectivity of the toxin.
While specific MD simulation studies focused exclusively on this compound are not extensively detailed in the public literature, the methodology is widely applied to the µ-conotoxin family. mdpi.comresearchgate.net For instance, MD simulations have been used to examine the binding of µ-conotoxin GIIIA in the outer vestibule of sodium channels and to understand the folding pathways of other µ-conotoxins. mdpi.comuq.edu.au Given the availability of its structure, this compound is a suitable candidate for such simulations to explore the structural basis for its potent and preferential block of NaV1.2 and NaV1.4 channels. nih.govscielo.br
Docking Studies
Docking studies are computational techniques used to predict the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second (the receptor, e.g., a sodium channel) to form a stable complex. mdpi.com These studies are crucial for understanding the structure-activity relationships of conotoxins and for designing new analogues with improved potency or selectivity.
The general process involves:
Obtaining the three-dimensional structures of both the ligand (µ-conotoxin) and the receptor. The conotoxin structure may be from NMR or X-ray crystallography (like PDB: 2YEN for CnIIIC), while the channel structure is often a homology model based on the crystal structures of related bacterial or eukaryotic ion channels. mdpi.com
Using a scoring function to evaluate different binding poses of the conotoxin within the target site on the channel, typically the outer vestibule of the pore.
Ranking the poses based on their calculated binding energies to identify the most likely interaction mode.
Docking simulations have been instrumental in validating homology models of eukaryotic sodium channels and have demonstrated how µ-conotoxins physically occlude the channel pore. mdpi.comnih.gov For example, studies on other µ-conotoxins like GIIIA and KIIIA have identified key interactions between positively charged residues on the toxin and negatively charged residues in the channel's outer ring. nih.govuq.edu.au Docking studies involving this compound could similarly identify the specific residues responsible for its high affinity for NaV1.2 and NaV1.4 and its unusual interaction with certain nicotinic acetylcholine receptors. nih.govscielo.br
In Vitro and Ex Vivo Tissue Preparations (e.g., Isolated Nerve Preparations for Action Potential Recordings)
To characterize the functional activity of this compound, researchers utilize isolated tissue preparations to measure its effects on nerve and muscle excitability. nih.gov A primary method involves recording compound action potentials (CAPs) from isolated nerves, which provides a direct measure of the toxin's ability to block nerve impulse conduction. ucl.ac.uk These ex vivo models are invaluable for assessing the toxin's potency and mechanism of action in a physiologically relevant context. nih.gov
The methodology for these studies typically involves dissecting a nerve, such as the sciatic nerve from a mouse (a myelinated nerve) or the olfactory nerve from a pike (an unmyelinated nerve), and placing it in a recording chamber perfused with a physiological Ringer's solution. nih.govucl.ac.ukgoogle.com Suction electrodes are used to deliver a stimulus to one end of the nerve and to record the resulting CAP at the other end. ucl.ac.uk
Studies on this compound have demonstrated its potent inhibitory effect on both myelinated and unmyelinated nerves. nih.gov Application of increasing concentrations of the toxin to the bathing solution leads to a dose-dependent decrease in the amplitude of the CAP. nih.gov The effect is attributed to the blockade of voltage-gated sodium channels that are essential for action potential propagation along the nerve axon.
Key findings from these ex vivo nerve preparations are summarized below:
| Preparation | Toxin Concentration | Effect on Compound Action Potential (CAP) | Duration of Treatment | Reference |
| Mouse Sciatic Nerve | 50 µM | Almost complete block of CAP amplitude | 30–60 min | nih.gov |
| Pike Olfactory Nerve | 10 µM | Almost complete block of CAP amplitude | 30–60 min | nih.gov |
The research indicated that the blocking effect of µ-CnIIIC on these nerve preparations was characterized by slow reversibility. nih.govresearchgate.net Even after washing the nerve with a toxin-free solution for extended periods (up to 24 hours), the recovery of the CAP amplitude was incomplete, highlighting a long-lasting interaction between the toxin and the sodium channels within the nerve. nih.gov This potent and sustained block of nerve action potentials underscores the potential of µ-CnIIIC as a pharmacological tool. nih.gov
Pharmacological and Research Applications of µ Conotoxin Cniiic
Utility as a Molecular Probe for Ion Channel Research
µ-conotoxin-CnIIIC serves as a valuable pharmacological tool for the investigation of voltage-gated sodium (NaV) channels due to its distinct selectivity profile. scielo.brnih.gov This peptide exhibits a potent and preferential blockade of specific NaV channel subtypes, which allows researchers to dissect the contribution of these individual subtypes to various physiological processes. ifremer.frmdpi.com Primarily, this compound is a potent inhibitor of the skeletal muscle subtype NaV1.4 and the brain subtype NaV1.2. ifremer.fruniprot.org It also demonstrates a moderate effect on NaV1.7 and a lesser effect on NaV1.6, while being largely inactive against the cardiac subtype NaV1.5 and the sensory neuron-specific subtype NaV1.8. uniprot.orgsmartox-biotech.comscience.gov This specificity has been instrumental in discriminating between different NaV channel subtypes and characterizing their specific binding sites. mdpi.com
The utility of this compound as a molecular probe is further enhanced by its ability to also interact with neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), specifically the α3β2 subtype, and to a lesser extent, the α7 and α4β2 subtypes. ifremer.frsmartox-biotech.com This dual activity, though a consideration in experimental design, offers a unique opportunity to explore potential structural commonalities and functional relationships between voltage-gated sodium channels and nicotinic receptors. ifremer.fr The long-lasting nature of its block on NaV1.2 and NaV1.4 channels makes it a stable probe for in-vitro electrophysiological studies. ifremer.fr
| Target Ion Channel | Potency (IC₅₀) / Effect | Species | Reference |
| rNaV1.4 | 1.3 nM | Rat | ifremer.fruniprot.org |
| hNaV1.4 | Potent Blockade | Human | science.gov |
| rNaV1.2 | Long-lasting block | Rat | ifremer.fruniprot.org |
| hNaV1.2 | Potent Blockade | Human | science.gov |
| mNaV1.7 | Mild Inhibition | Mouse | smartox-biotech.com |
| hNaV1.7 | Intermediate Sensitivity | Human | science.gov |
| mNaV1.6 | Low Inhibition | Mouse | uniprot.org |
| mNaV1.5 | Insensitive at 1 µM | Mouse | ifremer.fruniprot.org |
| rNaV1.8 | Insensitive at 1 µM | Rat | ifremer.fruniprot.org |
| α3β2 nAChR | 450 nM | Not Specified | ifremer.frsmartox-biotech.com |
| α7 nAChR | Lesser block | Not Specified | ifremer.fr |
| α4β2 nAChR | Lesser block | Not Specified | ifremer.fr |
Preclinical Potential as a Myorelaxant Tool
The potent and selective blockade of the NaV1.4 channel, which is predominantly expressed in skeletal muscle, underpins the preclinical potential of this compound as a myorelaxant. ifremer.frsmartox-biotech.comglpbio.com In preclinical studies, synthetic this compound has demonstrated a significant ability to reduce muscle contractility. ifremer.frnih.gov This effect is a direct consequence of inhibiting the propagation of action potentials in muscle cells by blocking sodium ion influx. linkpeptide.com
Research has shown that this compound effectively decreases twitch tension in isolated mouse muscle preparations. ifremer.fruniprot.org Specifically, it has been reported to inhibit twitch tension in mouse hemidiaphragms and extensor digitorum longus muscles with high efficacy. ifremer.frnih.gov Its myorelaxant activity has been characterized and compared to other µ-conotoxins, highlighting its potential as a pharmacological tool for inducing muscle relaxation in research settings. ifremer.frnih.gov This property makes it a candidate for investigating conditions involving skeletal muscle hyperexcitability. linkpeptide.com
| Muscle Preparation | Effect | IC₅₀ | Species | Reference |
| Mouse Hemidiaphragm | Decreased twitch tension | 150 nM | Mouse | ifremer.fruniprot.org |
| Mouse Extensor Digitorum Longus | High blocking effect on twitch tension | 46 nM | Mouse | ifremer.fruniprot.org |
Preclinical Research into Analgesic Mechanisms
The involvement of specific voltage-gated sodium channels in pain signaling pathways suggests a potential role for their blockers in analgesia. scielo.brscielo.br this compound has been investigated in preclinical research for its potential analgesic properties, primarily due to its inhibitory action on NaV channels implicated in pain transmission. ifremer.frmdpi.comglpbio.com Its ability to block NaV1.2 and to a lesser extent NaV1.7, both found in the nervous system, contributes to this potential. mdpi.comsmartox-biotech.comnih.gov
Studies have shown that by targeting these channels, this compound can modulate neuronal excitability. ifremer.frresearchgate.net The blockade of action potentials in nerve tissues, such as the sciatic nerve, has been demonstrated in preclinical models. ifremer.frmdpi.com This action on peripheral nerves suggests a mechanism for potential pain relief. mdpi.comlinkpeptide.com Furthermore, the interaction of this compound with neuronal nAChRs, which can modulate pain signals, presents another avenue through which it might exert analgesic effects. researchgate.net These findings position this compound as a valuable research tool for exploring the mechanisms of pain and developing novel analgesic strategies. mdpi.commdpi.com
Contribution to Understanding Ion Channel Structure-Function
The unique selectivity profile of this compound provides a powerful lens through which to examine the structural and functional nuances of ion channels. nih.govifremer.fr By binding to the outer vestibule of the sodium channel pore, µ-conotoxins like CnIIIC help to map the critical residues involved in channel gating and ion permeation. mdpi.commdpi.com The differential affinity of this compound for various NaV channel subtypes, despite the high sequence homology among these channels, allows researchers to pinpoint subtle structural differences that confer this selectivity. nih.govnih.gov
Studies using chimeras of different NaV channel subtypes have been employed to identify the specific domains and amino acid residues that are responsible for the binding affinity and specificity of this compound. mdpi.comnih.gov For instance, research has shown that the insensitivity of the NaV1.5 and NaV1.8 channels to µ-CnIIIC is due to structural elements within their domains. nih.gov Furthermore, the observation that this compound also interacts with nAChRs has prompted suggestions of common structural features between these two distinct types of ion channels. ifremer.fr These investigations contribute significantly to our fundamental understanding of the molecular architecture and functional mechanisms of ion channels.
Development of Novel Channel Blockers
This compound serves as a structural template and pharmacological lead for the development of novel and more selective ion channel blockers. nih.govmdpi.com The limitations of some existing channel blockers, such as a lack of subtype specificity which can lead to undesirable side effects, drive the search for new therapeutic agents. nih.gov The high potency and distinct selectivity profile of this compound make it an attractive starting point for designing new analgesic and myorelaxant compounds. ifremer.frmdpi.com
By understanding the structure-activity relationships of this compound—which residues are critical for its binding and selectivity—researchers can design synthetic analogs with improved properties. nih.govmdpi.com The goal is to create derivatives that retain the high affinity for the target channel (e.g., NaV1.4 for myorelaxation or specific neuronal subtypes for analgesia) while minimizing off-target effects. nih.govmdpi.com The peptide nature of this compound also allows for chemical modifications to enhance its stability and bioavailability, crucial steps in the translation from a research tool to a potential therapeutic agent. uq.edu.au
Comparative Pharmacology of µ Conotoxin Cniiic Within the µ Conotoxin Family
Comparison of Potency and Selectivity Profiles Across VGSC Subtypes
µ-conotoxin-CnIIIC demonstrates a potent and preferential inhibition of specific VGSC subtypes. It is a highly potent blocker of the skeletal muscle channel, Naᵥ1.4, with a reported IC₅₀ value of 1.3 nM. smartox-biotech.comifremer.frresearchgate.netkuleuven.benih.gov It also effectively blocks the neuronal Naᵥ1.2 channel in a long-lasting manner. smartox-biotech.comifremer.frresearchgate.netkuleuven.benih.gov In contrast, the cardiac Naᵥ1.5 and the dorsal root ganglia-specific Naᵥ1.8 channels are insensitive to µ-CnIIIC, showing no significant block at concentrations up to 1 µM. smartox-biotech.comifremer.frresearchgate.netkuleuven.benih.gov
Compared to other µ-conotoxins, CnIIIC's potency at Naᵥ1.4 is notable. For instance, in mouse extensor digitorum longus muscles, µ-CnIIIC (IC₅₀ = 46 nM) has a higher blocking effect than µ-SIIIA, µ-SmIIIA, and µ-PIIIA. ifremer.frresearchgate.netkuleuven.benih.gov Its inhibitory potential on this muscle preparation was found to be equal to or greater than other tested µ-conotoxins. ifremer.fr
While many µ-conotoxins, such as GIIIA, show a strong preference for the muscle Naᵥ1.4 subtype, CnIIIC and SIIIA are also potent blockers of the neuronal Naᵥ1.2 subtype. nih.govmdpi.comnih.gov This dual potency on both a key skeletal muscle and a neuronal VGSC subtype distinguishes it from more selective toxins like GIIIA, which has a much lower affinity for neuronal VGSCs. boisestate.edu
Regarding the pain-related channel Naᵥ1.7, µ-CnIIIC exhibits intermediate sensitivity. researchgate.net Studies on human Naᵥ1.7 channels revealed an IC₅₀ of approximately 485–546 nM. mdpi.com This is in contrast to some µ-conotoxins like GIIIA, GIIIB, TIIIA, and SIIIA, which show no significant inhibition of hNaᵥ1.7 at 1 µM, while others like KIIIA show comparable potency to CnIIIC at this subtype. mdpi.com
Table 1: Comparative Potency (IC₅₀) of µ-conotoxins on Rodent and Human VGSC Subtypes
| Toxin | Naᵥ1.2 (rodent) | Naᵥ1.4 (rodent) | Naᵥ1.5 (rodent/human) | Naᵥ1.7 (human) | Naᵥ1.8 (rodent/human) |
|---|---|---|---|---|---|
| µ-CnIIIC | Potent, long-lasting block smartox-biotech.comifremer.frnih.gov | 1.3 nM smartox-biotech.comifremer.frnih.gov | Inactive at 1 µM smartox-biotech.comifremer.frnih.govresearchgate.net | 485-546 nM mdpi.com | Inactive at 1 µM smartox-biotech.comifremer.frnih.govresearchgate.net |
| µ-GIIIA | 17.8 µM (rat) nih.gov | 19 nM (rat) nih.gov | - | Inactive at 1 µM mdpi.com | - |
| µ-SIIIA | Potent block nih.govmdpi.com | Potent block nih.govmdpi.com | Inactive nih.govmdpi.com | Inactive at 1 µM mdpi.com | Inactive nih.govmdpi.com |
| µ-KIIIA | - | - | - | 97-363 nM mdpi.com | - |
| µ-PIIIA | Lower affinity than Naᵥ1.4 boisestate.edu | 36 nM (rat) nih.gov | - | - | - |
| µ-SmIIIA | - | - | - | 41 nM mdpi.com | - |
| µ-SxIIIC | - | 15 nM mdpi.com | - | ~164 nM mdpi.com | - |
Note: Data is compiled from various studies and experimental conditions may differ. Direct comparison of absolute values should be made with caution. "-" indicates data not available in the provided sources.
Unique Pharmacological Characteristics Compared to Other µ-Conotoxins
A defining and atypical characteristic of this compound is its ability to block neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), a feature not commonly observed in the µ-conotoxin family which are primarily defined by their action on VGSCs. smartox-biotech.comifremer.frresearchgate.netnih.gov Specifically, µ-CnIIIC inhibits the α3β2 nAChR subtype with an IC₅₀ of 450 nM, and to a lesser extent, the α7 and α4β2 subtypes. smartox-biotech.comifremer.frresearchgate.netnih.gov This dual pharmacology suggests some common structural features between the binding sites of VGSCs and nAChRs. smartox-biotech.comresearchgate.netnih.gov Structural analysis of µ-CnIIIC has revealed some similarities to α-conotoxins, which are known to target nAChRs. smartox-biotech.comresearchgate.net
This cross-reactivity is unique when compared to many other µ-conotoxins that are highly selective for VGSCs. nih.gov For example, µ-GIIIA is a potent and selective blocker of muscle VGSCs. nih.gov The ability of µ-CnIIIC to target both VGSCs and nAChRs makes its pharmacological profile particularly interesting and complex. smartox-biotech.comnih.gov
Furthermore, the blockade of Naᵥ1.4 by µ-CnIIIC is described as virtually irreversible and "leaky," meaning that even when the toxin is bound, a residual current of about 5% remains. researchgate.net This suggests that sodium ions can still pass through the channel to a small extent, a subtle mechanistic detail that may differ from the blocking characteristics of other µ-conotoxins. researchgate.net
Interspecies Variability in µ-Conotoxin Activity on Channels (e.g., rodent vs. human paralogs)
The activity of µ-conotoxins can exhibit significant variability between species, a critical consideration when extrapolating data from animal models to humans. mdpi.commdpi.com While the amino acid sequences of VGSC subtypes are highly conserved between mammalian species like rats and humans, even minor differences can lead to notable changes in toxin affinity. mdpi.com
For this compound, the blocking potency on rat and human VGSC paralogs appears to be broadly similar for the subtypes tested. It potently blocks both rat and human Naᵥ1.4 and Naᵥ1.2 channels, while being inactive against both rat and human Naᵥ1.5 and Naᵥ1.8. kuleuven.beresearchgate.net However, this is not always the case for other µ-conotoxins. For example, µ-conotoxin SIIIA is reported to have intermediate potency at rat Naᵥ1.7 but is inactive at the human Naᵥ1.7 paralog. mdpi.com This highlights the importance of evaluating these peptides on human channel isoforms to accurately assess their therapeutic potential. mdpi.com
Inconsistencies in the reported selectivity profiles of µ-conotoxins like SmIIIA and KIIIA have been attributed to species differences (human vs. rat or mouse isoforms) in the experimental setups. mdpi.com Such interspecies variability underscores the necessity of using human channels for pharmacological characterization, especially when developing these peptides as drug leads. mdpi.commdpi.com
Future Directions in µ Conotoxin Cniiic Research
Elucidating Undiscovered Molecular Interactions
While the primary targets of µ-conotoxin-CnIIIC have been identified as NaV1.2 and NaV1.4 channels, a comprehensive understanding of its full interaction profile remains incomplete. researchgate.net Future research will likely focus on identifying and characterizing other potential molecular partners. The surprising discovery that µ-CnIIIC also blocks certain neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes, specifically α3β2, and to a lesser extent α7 and α4β2, suggests the possibility of a wider range of interactions than previously thought. researchgate.netnih.gov This "atypical" pharmacological profile hints at shared structural features between voltage-gated sodium channels and nAChRs that are recognized by the toxin. researchgate.net
Further investigations could employ advanced proteomic and transcriptomic techniques on various neuronal and muscular tissues exposed to µ-CnIIIC to uncover novel binding partners. Understanding these off-target interactions is crucial, as they could reveal new physiological roles for the toxin and inform the development of more selective analogues. The observation that other conotoxins, such as those from the J-superfamily, also exhibit dual activity on seemingly disparate targets like KV1.6 and nAChRs, reinforces the need for a broader screening of µ-CnIIIC against a wider array of ion channels and receptors. researchgate.net
Advanced Structural Studies of Toxin-Channel Complexes
The three-dimensional structure of this compound has been determined by nuclear magnetic resonance (NMR) spectroscopy, revealing features that bear some resemblance to α-conotoxins known to target nAChRs. researchgate.netnih.gov However, a significant leap in understanding will come from obtaining high-resolution structures of µ-CnIIIC in complex with its target ion channels, particularly NaV1.2 and NaV1.4.
Recent breakthroughs in cryogenic electron microscopy (cryo-EM) have made it possible to visualize the intricate details of toxin-channel interactions. nih.gov Such studies on a µ-CnIIIC-NaV channel complex would provide an unprecedented view of the binding site at an atomic level. This would allow researchers to precisely map the key residues on both the toxin and the channel that are critical for binding and selectivity. This structural information is invaluable for understanding the molecular basis of the toxin's potency and its differential effects on various NaV subtypes.
Rational Engineering for Enhanced Subtype Selectivity
A major goal in the development of conotoxins as therapeutic leads is the engineering of analogues with improved selectivity for specific ion channel subtypes. nih.govnih.gov The native this compound already displays a degree of selectivity, potently blocking NaV1.4 and NaV1.2 while showing little to no effect on the cardiac NaV1.5 and the dorsal root ganglion-specific NaV1.8 channels at a concentration of 1 µM. researchgate.netnih.gov It also exhibits intermediate inhibitory activity on NaV1.6 and NaV1.7 channels. nih.gov
Future research will focus on using the structural and functional data to rationally design and synthesize novel µ-CnIIIC analogues. By systematically substituting amino acid residues, particularly those at the toxin-channel interface, researchers can aim to enhance its affinity and selectivity for a single desired NaV subtype. researchgate.net For instance, understanding the molecular determinants that confer insensitivity in NaV1.5 and NaV1.8 can guide the modification of µ-CnIIIC to avoid these off-target effects, which is crucial for safety in potential therapeutic applications. nih.gov The development of such highly selective probes would not only be beneficial for therapeutic purposes but also as pharmacological tools to dissect the physiological roles of individual NaV channel subtypes.
Exploration of Novel Therapeutic Modalities
The potent myorelaxant and analgesic properties of this compound make it a promising candidate for various therapeutic applications. mdpi.comunibas.it Its ability to block NaV1.4 channels at the neuromuscular junction underpins its muscle-relaxing effects, while its action on neuronal NaV channels contributes to its analgesic potential. researchgate.netmdpi.com
Future research will likely explore the development of µ-CnIIIC and its engineered analogues for the management of conditions characterized by neuronal hyperexcitability and muscle spasticity. mdpi.com This includes chronic pain, particularly neuropathic pain, where specific NaV subtypes are known to be upregulated. mdpi.com The dual action of µ-CnIIIC on both NaV channels and nAChRs could offer a multi-pronged approach to pain modulation. researchgate.net Furthermore, its muscle-relaxant properties could be investigated for use in conditions involving muscle spasms or as an adjunct in anesthesia. researchgate.net The commercialization of a synthetic version of µ-CnIIIC, known as XEP-018, for cosmetic use in reducing wrinkles highlights the potential for topical applications. escholarship.org
Role in Mechanistic Neuroscience Research
Beyond its therapeutic potential, this compound serves as a valuable tool for fundamental neuroscience research. Its high affinity and selectivity for specific NaV channel subtypes allow for the precise dissection of the roles these channels play in the generation and propagation of action potentials in different types of neurons and muscle cells. echemi.com
By selectively blocking NaV1.2 and NaV1.4, researchers can investigate the specific contributions of these channels to various physiological processes, from synaptic transmission to muscle contraction. researchgate.net The toxin's ability to inhibit global action potentials in both myelinated (sciatic) and unmyelinated (olfactory) nerves provides a means to study the differential roles of NaV subtypes in nerve impulse conduction. nih.gov Furthermore, the unexpected cross-reactivity with nAChRs can be exploited to probe for potential structural and functional links between these two important families of ion channels, deepening our understanding of the complex signaling mechanisms within the nervous system. researchgate.net
Q & A
Q. What sodium channel subtypes are primarily targeted by µ-conotoxin-CnIIIC, and what methodologies confirm its selectivity?
this compound is a potent blocker of the skeletal muscle Nav1.4 channel (IC₅₀ = 1.3–1.4 nM), validated using patch-clamp electrophysiology in heterologous expression systems (e.g., HEK293 cells). It also exhibits weaker inhibition of Nav1.2 (1 µM) and Nav1.7 channels, while Nav1.5 and Nav1.8 remain insensitive. Selectivity is confirmed through concentration-response assays and comparative studies with other sodium channel blockers .
Q. What in vitro models are used to evaluate this compound's neuromuscular blocking effects?
The isolated mouse hemidiaphragm twitch tension assay is a standard model. This compound achieves 50% inhibition (IC₅₀) at 150 nM in this preparation, demonstrating its myorelaxant properties. This model directly correlates channel blockade with functional neuromuscular outcomes .
Q. How is the purity and structural integrity of this compound verified for experimental use?
High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are critical for confirming purity (>98%) and molecular weight (2375.7 Da). Amino acid sequencing (e.g., Edman degradation) ensures correct disulfide bridging, essential for functional activity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported off-target effects of this compound on nicotinic acetylcholine receptors?
While this compound blocks α3β2 nicotinic receptors (IC₅₀ = 450 nM), its weaker effects on α7 and α4β2 subtypes require rigorous controls. Dual electrophysiological assays (e.g., two-electrode voltage clamping in Xenopus oocytes) with subtype-specific antagonists (e.g., α-bungarotoxin for α7) can isolate contributions. Parallel quantification of sodium channel activity ensures specificity .
Q. What experimental strategies mitigate confounding factors when assessing this compound's analgesic properties in vivo?
To distinguish Nav1.4-mediated analgesia from off-target effects, use conditional Nav1.4-knockout models or co-apply subtype-specific inhibitors (e.g., TTX for TTX-sensitive channels). Behavioral assays (e.g., thermal/mechanical nociception) should include controls for motor impairment due to muscle relaxation .
Q. How should contradictory data on this compound's cross-reactivity with Nav1.7 channels be addressed?
Variability in Nav1.7 blockade may arise from differences in expression systems (e.g., HEK293 vs. ND7/23 cells). Standardize protocols using cloned human channels and consistent voltage protocols. Meta-analysis of dose-response curves across studies can clarify potency thresholds .
Methodological Best Practices
Q. What statistical approaches are recommended for analyzing this compound's concentration-dependent effects?
Nonlinear regression (e.g., Hill equation) is used to calculate IC₅₀ values. For small sample sizes, bootstrap resampling enhances confidence intervals. Pairwise comparisons (e.g., ANOVA with Tukey’s post-hoc test) identify significant differences across channel subtypes .
Q. How can researchers ensure reproducibility in this compound studies?
Document batch-specific activity (e.g., Nav1.4 IC₅₀) and storage conditions (e.g., -80°C, desiccated). Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed methods, including electrophysiology parameters and solution compositions .
Q. What in silico tools complement experimental studies of this compound's structure-function relationships?
Molecular docking (e.g., AutoDock Vina) predicts binding interfaces with Nav1.4. Molecular dynamics simulations (e.g., GROMACS) assess toxin-channel interactions over time. Validate predictions with mutagenesis (e.g., alanine scanning) .
Data Presentation and Validation
Q. How should conflicting results on this compound's efficacy in different species be reported?
Explicitly state species-specific Nav1.4 sequence variations (e.g., rodents vs. humans) in publications. Use homology modeling to highlight residue-level differences affecting toxin binding. Comparative efficacy tables enhance transparency .
Q. What controls are essential for electrophysiological recordings of this compound?
Include vehicle controls (e.g., toxin-free buffer) and positive controls (e.g., TTX for Nav1.4). Validate toxin activity with pre- and post-application current traces. Report access resistance (<5 MΩ) and voltage errors (<5 mV) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
